molecular formula C12H14OS2 B14418784 2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone CAS No. 83075-05-2

2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone

Katalognummer: B14418784
CAS-Nummer: 83075-05-2
Molekulargewicht: 238.4 g/mol
InChI-Schlüssel: XIDQUTSKKIKAMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone is an organic compound that features a phenyl group attached to an ethanone moiety, which is further substituted with a 2-methyl-1,3-dithiolan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone typically involves the reaction of a phenyl ethanone derivative with a dithiolane compound. One common method involves the use of 1,2-ethanedithiol and a phenyl ethanone derivative in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as alkyl halides, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted dithiolane derivatives.

Wirkmechanismus

The mechanism of action of 2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone involves its interaction with various molecular targets. The dithiolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone is unique due to the presence of both the phenyl ethanone and dithiolane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

83075-05-2

Molekularformel

C12H14OS2

Molekulargewicht

238.4 g/mol

IUPAC-Name

2-(2-methyl-1,3-dithiolan-2-yl)-1-phenylethanone

InChI

InChI=1S/C12H14OS2/c1-12(14-7-8-15-12)9-11(13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI-Schlüssel

XIDQUTSKKIKAMK-UHFFFAOYSA-N

Kanonische SMILES

CC1(SCCS1)CC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.